Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (Molecular Formula: C25H21BrO4, Molecular Weight: 465.34 g/mol) is a brominated benzofuran derivative featuring a 2-methylphenylmethoxy substituent at the 5-position and a phenyl group at the 2-position of the benzofuran core. Its ethyl ester group at the 3-position enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C25H21BrO4 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H21BrO4/c1-3-28-25(27)23-19-13-22(29-15-18-12-8-7-9-16(18)2)20(26)14-21(19)30-24(23)17-10-5-4-6-11-17/h4-14H,3,15H2,1-2H3 |
InChI Key |
HTWUOKNAOMYZAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3C)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the bromination of a precursor compound followed by esterification. Here’s a simplified synthetic route:
-
Bromination: : Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can be synthesized by brominating the corresponding phenolic precursor. N-bromosuccinimide (NBS) is often used as the brominating agent.
-
Esterification: : The brominated phenol is then esterified with ethyl alcohol (ethanol) to form the final compound.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions to maximize yield and purity. Detailed industrial methods may be proprietary, but the principles remain consistent with the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactions: Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various reactions:
Bromination: The bromine atom at the benzylic position can participate in substitution reactions.
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Bromination: N-bromosuccinimide (NBS) is commonly used for bromination.
Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products: The major product of bromination is the target compound itself. Ester hydrolysis yields the corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets (e.g., enzymes, receptors).
Materials Science: Its properties make it interesting for materials applications.
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., drug development, biological activity). It likely involves interactions with cellular components, signaling pathways, or enzymatic processes.
Biological Activity
Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS Number: 308295-97-8) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article summarizes the available research findings on its biological activity, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C25H21BrO4
- Molecular Weight : 469.34 g/mol
- Structural Characteristics : The compound consists of a benzofuran core with various substituents that contribute to its biological properties.
Anticancer Activity
The anticancer potential of this compound has not been extensively studied; however, derivatives of benzofuran are recognized for their cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results:
These results suggest that this compound may possess similar anticancer properties, meriting detailed cytotoxicity assays.
While specific mechanisms for this compound remain to be elucidated, compounds in the benzofuran class often interact with cellular pathways involved in apoptosis and cell cycle regulation. Studies indicate that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) and modulation of p53 signaling.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on benzofuran derivatives reported that certain structural modifications enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : In vitro studies on similar benzofuran compounds demonstrated significant cytotoxic effects on multiple cancer cell lines, indicating the potential for Ethyl 6-bromo derivatives to be developed as therapeutic agents.
- Safety Profile : Preliminary safety assessments suggest that while many benzofuran derivatives show promise, comprehensive toxicological evaluations are necessary to establish safety for clinical use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Ortho vs. Para Methyl Substitution
- Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (ID: 3570-0741): Shares the same molecular formula (C25H21BrO4) and weight (465.34 g/mol) as the target compound but differs in the methyl group position (para vs. ortho) on the benzyloxy substituent .
Halogenated Benzyloxy Derivatives
- Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS: 308297-44-1):
- Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS: 308297-46-3):
Ester Group Modifications
Data Tables
Table 1. Key Properties of Selected Analogs
Table 2. Impact of Substituents on LogP and Solubility
| Compound | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|
| Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate | 5.7 | 4 | 7 |
| Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate | 5.4 | 4 | 6 |
| Target Compound | ~5.2* | 4 | 6 |
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
